Superior VEGFR-3 Selectivity Over VEGFR-2 Compared to Pan-VEGFR Inhibitors
(Rac)-SAR131675 demonstrates a quantifiable selectivity for VEGFR-3 over VEGFR-2 (ratio ≈10-fold) and VEGFR-1 (ratio >50-fold) in cell-free assays [1]. In contrast, pan-VEGFR inhibitors like axitinib and sunitinib exhibit potent inhibition of both VEGFR-2 and VEGFR-3, lacking this selectivity window [2]. Specifically, SAR131675 inhibits VEGFR-2 kinase activity with an IC50 of 235 nM, while its VEGFR-3 IC50 is 23 nM [1]. For VEGFR-1, the IC50 is >3 μM, underscoring its targeted profile [1].
| Evidence Dimension | Selectivity Ratio (VEGFR-3 vs VEGFR-2 IC50) |
|---|---|
| Target Compound Data | ~10-fold (23 nM vs 235 nM) |
| Comparator Or Baseline | Pan-VEGFR inhibitors (e.g., Axitinib, Sunitinib) show potent, non-selective inhibition of both VEGFR-2 and -3 |
| Quantified Difference | (Rac)-SAR131675 exhibits a 10-fold selectivity window for VEGFR-3 over VEGFR-2, while pan-inhibitors do not demonstrate this selectivity. |
| Conditions | Cell-free kinase assay; recombinant human VEGFR-2 and VEGFR-3 |
Why This Matters
This selectivity window is critical for researchers needing to isolate VEGFR-3-dependent biological effects from those mediated by VEGFR-2, such as angiogenesis versus lymphangiogenesis.
- [1] Alam, A. et al. (2012). SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Mol Cancer Ther, 11(8):1637-49. View Source
- [2] Bakri, S. J. et al. (2023). A comparison of the antiangiogenic profile of tyrosine kinase inhibitors vorolanib, axitinib, and sunitinib. Modern Retina. View Source
